molecular formula C23H18N2O3 B11693155 3-hydroxy-N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide

3-hydroxy-N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide

Cat. No.: B11693155
M. Wt: 370.4 g/mol
InChI Key: AUOZYQLVIYRHGW-ZVHZXABRSA-N
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Description

3-hydroxy-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide is a complex organic compound with the molecular formula C23H18N2O3. This compound is known for its unique structure, which includes a naphthalene ring system and a hydrazide functional group. It has been studied for various applications in scientific research, particularly in the fields of chemistry and materials science .

Preparation Methods

The synthesis of 3-hydroxy-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide typically involves the reaction of 3-hydroxy-2-naphthoic acid with hydrazine derivatives. One common method includes the condensation reaction between 3-hydroxy-2-naphthoic acid and 2-methoxynaphthaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-hydroxy-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

3-hydroxy-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide involves its interaction with molecular targets such as enzymes and cellular membranes. The hydrazide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the naphthalene ring system can intercalate into lipid bilayers, affecting membrane fluidity and function .

Comparison with Similar Compounds

Similar compounds to 3-hydroxy-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide include:

Properties

Molecular Formula

C23H18N2O3

Molecular Weight

370.4 g/mol

IUPAC Name

3-hydroxy-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]naphthalene-2-carboxamide

InChI

InChI=1S/C23H18N2O3/c1-28-22-11-10-15-6-4-5-9-18(15)20(22)14-24-25-23(27)19-12-16-7-2-3-8-17(16)13-21(19)26/h2-14,26H,1H3,(H,25,27)/b24-14+

InChI Key

AUOZYQLVIYRHGW-ZVHZXABRSA-N

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)C3=CC4=CC=CC=C4C=C3O

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC4=CC=CC=C4C=C3O

Origin of Product

United States

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